4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile
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Overview
Description
4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both cyano and nitrophenyl groups in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 5-(3-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-{(E)-1-amino-2-[5-(3-aminophenyl)furan-2-yl]ethenyl}benzonitrile.
Substitution: Various substituted cyano derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity leading to disruption of cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile: Similar structure but with a different position of the nitro group.
4-{(E)-1-cyano-2-[5-(3-aminophenyl)furan-2-yl]ethenyl}benzonitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of cyano and nitrophenyl groups in 4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c21-12-14-4-6-15(7-5-14)17(13-22)11-19-8-9-20(26-19)16-2-1-3-18(10-16)23(24)25/h1-11H/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNMDJOUPFXCJ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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